3H-Thiazolo(3,4-a)pyrazine-5,8-dione, tetrahydro-7-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-
Description
This compound (CAS 155346-68-2) belongs to the thiazolo-pyrazine-dione family, characterized by a fused thiazole and pyrazine-dione core. Its molecular formula is C₁₉H₁₈N₂O₂S (molar mass: 338.42 g/mol) . The structure includes a tetrahydro-thiazolo[3,4-a]pyrazine-5,8-dione scaffold substituted at position 7 with a 3-(4-(diphenylmethyl)-1-piperazinyl)propyl chain. The diphenylmethyl-piperazinyl moiety is a hallmark of benzhydryl compounds, which are often associated with antiallergic and neuroactive properties .
Properties
CAS No. |
155346-69-3 |
|---|---|
Molecular Formula |
C26H32N4O2S |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
7-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-5,8-dione |
InChI |
InChI=1S/C26H32N4O2S/c31-24-18-29(26(32)23-19-33-20-30(23)24)13-7-12-27-14-16-28(17-15-27)25(21-8-3-1-4-9-21)22-10-5-2-6-11-22/h1-6,8-11,23,25H,7,12-20H2 |
InChI Key |
YMBTXTUDWLPOBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2CC(=O)N3CSCC3C2=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3H-Thiazolo(3,4-a)pyrazine-5,8-dione, tetrahydro-7-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolo-pyrazine core, followed by the introduction of the tetrahydro and diphenylmethyl-piperazinyl groups. The reaction conditions usually require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3H-Thiazolo(3,4-a)pyrazine-5,8-dione, tetrahydro-7-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrahydro-7-phenyl-3H-thiazolo(3,4-a)pyrazine-5,8-dione
- Structure : Shares the same core but substitutes the bulky benzhydryl-piperazinylpropyl group with a simple phenyl ring at position 6.
- Molecular Formula : C₁₂H₁₂N₂O₂S (molar mass: 260.30 g/mol) .
- Lacks the piperazine moiety, which is critical for receptor binding in antiallergic agents (e.g., acrylamide derivatives in ).
Methyl 7-(4-Chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate (CAS 321574-49-6)
- Structure : Features a 4-chlorobenzyl group at position 7 and a methyl ester at position 3.
- Molecular Formula : C₁₅H₁₅ClN₂O₄S (molar mass: 354.81 g/mol) .
- Carboxylate ester introduces hydrolytic instability compared to the parent compound’s amide-like dione core.
6,7-Dimethyl-3H-thiazolo[3,4-a]pyrazine-3,5,8-trione (CAS 781648-47-3)
- Structure : Contains methyl groups at positions 6 and 7, replacing the complex benzhydryl-piperazinylpropyl chain.
- Molecular Formula: Not explicitly stated, but likely C₈H₁₀N₂O₃S (based on substitution) .
- Key Differences :
Physicochemical Comparison
Antiallergic Activity
- The diphenylmethyl-piperazinyl group is a known pharmacophore in antiallergic agents. For example, N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]acrylamide derivatives exhibit potent histamine H1-receptor antagonism .
- Comparison: The target compound’s thiazolo-dione core may modulate selectivity toward non-H1 receptors (e.g., H3), as seen in ciproxifan’s CNS effects .
Central Nervous System (CNS) Effects
- Piperazine derivatives often target neurotransmitter receptors. Ciproxifan (a piperazine-containing H3 antagonist) enhances histamine turnover and vigilance .
- Hypothesis : The target compound’s benzhydryl-piperazinyl chain may confer similar H3-receptor antagonism, warranting in vivo studies for wakefulness or cognitive enhancement.
Antifungal and Antimicrobial Potential
Biological Activity
The compound 3H-Thiazolo(3,4-a)pyrazine-5,8-dione, tetrahydro-7-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)- is a heterocyclic compound with potential therapeutic applications. Its unique structural features contribute to various biological activities, including antimicrobial and antitumor properties. This article provides a detailed examination of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 390.56 g/mol. The structure incorporates both thiazole and pyrazine rings, which are known for their diverse biological activities.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 390.56 g/mol |
| Key Structural Components | Thiazole ring, Pyrazine ring, Piperazine moiety |
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial activity against a range of bacterial strains. Preliminary studies have shown efficacy against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial effects may be attributed to the compound's ability to disrupt bacterial cell wall synthesis or inhibit vital metabolic pathways.
- Case Study : In vitro tests demonstrated that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli .
Antitumor Properties
Emerging evidence suggests that this compound may possess antitumor properties . Research is ongoing to elucidate the specific pathways through which it exerts these effects.
- Potential Mechanism : The antitumor activity could be linked to the inhibition of cancer cell proliferation or induction of apoptosis in tumor cells.
- Research Findings : A study indicated that derivatives of thiazolo-pyrazine compounds showed promising results in inhibiting tumor growth in various cancer cell lines .
Synthesis Methods
The synthesis of tetrahydro-7-(phenylmethyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione typically involves multi-step synthetic routes. Key steps include:
- Formation of the Thiazole Ring : This involves cyclization reactions using appropriate precursors.
- Introduction of Piperazine Moiety : The piperazine group is introduced through nucleophilic substitution reactions.
- Final Modifications : Additional functional groups may be added to enhance biological activity.
Table 2: Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Thiazole precursors |
| 2 | Nucleophilic Substitution | Piperazine derivatives |
| 3 | Functionalization | Various alkylating agents |
Interaction Studies
Interaction studies have focused on the binding affinities of this compound with various biological targets. Techniques such as molecular docking and binding assays have been employed to investigate these interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
